N-(11-Bromoundecyl)carbamic acid tert-butyl ester
Overview
Description
Mechanism of Action
Target of Action
Similar compounds with boc protection, such as tert-butyl n-(4-bromophenyl)-carbamate, serve as ideal substrates for suzuki coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its reactivity in Suzuki coupling reactions . In these reactions, the compound may interact with other molecules such as pyridine or 3-benzaldehyde boronic acids to afford biaryls
Biochemical Pathways
It’s known that the compound can participate in suzuki coupling reactions, leading to the formation of biaryls
Result of Action
The compound’s participation in suzuki coupling reactions suggests that it may contribute to the formation of biaryls , which could have various effects depending on the specific context.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(11-Bromoundecyl)carbamic acid tert-butyl ester can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(11-Bromoundecyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
N-(11-Bromoundecyl)carbamic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(11-Bromoundecyl)carbamic acid tert-butyl ester is unique due to its long alkyl chain and the presence of both bromine and ester functional groups. This combination of features provides the compound with distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(11-bromoundecyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32BrNO2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEMGHARGAXFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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